4-Isobutoxy-2,3-dimethylbenzaldehyde
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Overview
Description
4-Isobutoxy-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2. It is a benzaldehyde derivative characterized by the presence of isobutoxy and dimethyl substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2,3-dimethylbenzaldehyde typically involves the alkylation of 2,3-dimethylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Isobutoxy-2,3-dimethylbenzoic acid.
Reduction: 4-Isobutoxy-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Isobutoxy-2,3-dimethylbenzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The isobutoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-Isobutoxy-2,3-dimethylbenzoic acid
- 4-Isobutoxy-2,3-dimethylbenzyl alcohol
- 4-Isobutoxy-2,3-dimethylbenzene
Uniqueness
4-Isobutoxy-2,3-dimethylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-13-6-5-12(7-14)10(3)11(13)4/h5-7,9H,8H2,1-4H3 |
InChI Key |
MJYIKXWXCGOIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC(C)C)C=O |
Origin of Product |
United States |
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